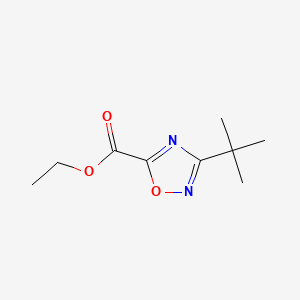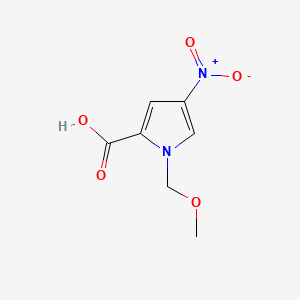
3-tert-Butyl-1,2,4-oxadiazole-5-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.22 . The compound is typically stored at +4°C and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is 1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is a colorless to yellow liquid . It has a molecular weight of 198.22 . The compound is typically stored at +4°C .Applications De Recherche Scientifique
- La science et la technologie quantiques ont pris de l’importance ces dernières années. Les propriétés uniques du 3-tert-Butyl-1,2,4-oxadiazole-5-carboxylate d’éthyle en font un candidat intéressant pour les simulations de chimie quantique et les algorithmes d’informatique quantique. Sa structure électronique et ses interactions peuvent être étudiées à l’aide de méthodes quantiques, contribuant ainsi aux progrès de la chimie computationnelle et de la science des matériaux .
- La tert-Butanesulfinamide est un auxiliaire chiral polyvalent largement utilisé en synthèse asymétrique. Le this compound, étant un dérivé de sulfinimine, peut participer à des réactions énantiosélectives. Les chercheurs ont exploré son utilité dans la construction d’hétérocycles N complexes avec un haut degré de stéréocontrôle, ce qui le rend précieux dans la synthèse pharmaceutique et agrochimique .
- Le cycle oxadiazole riche en électrons du composé peut servir de centre redox actif. Les chercheurs ont étudié son potentiel en tant que capteur électrochimique pour la détection d’analytes (tels que les ions métalliques ou les biomolécules) en raison de son comportement redox réversible. En outre, il pourrait être intégré dans des matériaux de stockage d’énergie tels que les supercondensateurs ou les batteries .
Chimie Quantique et Informatique Quantique
Synthèse Asymétrique via la tert-Butanesulfinamide
Capteurs Électrochimiques et Stockage d’Énergie
Safety and Hazards
The safety information for Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate indicates that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDMDNVKCBYOAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695417 |
Source


|
| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163719-73-1 |
Source


|
| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)





![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B574092.png)